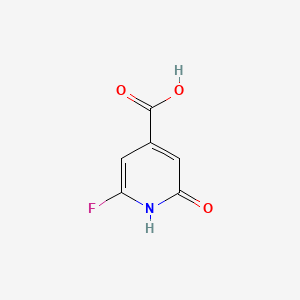![molecular formula C11H13ClN2O4 B14860273 6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid](/img/structure/B14860273.png)
6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorine atom on the nicotinic acid structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol can be used
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine after the removal of the Boc group.
Scientific Research Applications
6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action for 6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical transformations, preventing unwanted side reactions. The deprotection process involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
- 6-[(Tert-butoxycarbonyl)amino]-4-methylnicotinic acid
- 6-[(Tert-butoxycarbonyl)amino]-4-bromonicotinic acid
- 6-[(Tert-butoxycarbonyl)amino]-4-fluoronicotinic acid
Uniqueness
6-[(Tert-butoxycarbonyl)amino]-4-chloronicotinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The Boc group provides a versatile protecting strategy, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C11H13ClN2O4 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
4-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-4-7(12)6(5-13-8)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
InChI Key |
JRKNDUUHXWDBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate](/img/structure/B14860192.png)
![(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B14860200.png)





![N-[2,4-difluoro-3-(5-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B14860243.png)


![2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14860261.png)


![N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide](/img/structure/B14860284.png)
